([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane

Catalog No.
S13703278
CAS No.
M.F
C10H17Br
M. Wt
217.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane

Product Name

([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane

IUPAC Name

[1-(bromomethyl)cyclopropyl]methylcyclopentane

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

InChI

InChI=1S/C10H17Br/c11-8-10(5-6-10)7-9-3-1-2-4-9/h9H,1-8H2

InChI Key

VTNQQMRZOZORJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2(CC2)CBr

1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane is an organic compound with the molecular formula C11_{11}H19_{19}Br. This compound features a bromomethyl group attached to a cyclopropyl ring, which is further linked to a methylcyclopentane structure. The unique arrangement of these groups contributes to its distinct chemical properties and potential applications in various fields of research, including medicinal chemistry and materials science. The presence of the bromine atom enhances its reactivity, making it a subject of interest for synthetic chemists and biologists alike .

  • Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines or thiols, leading to various derivatives.
  • Oxidation Reactions: Oxidizing agents like potassium permanganate can convert the compound into corresponding alcohols or ketones.
  • Reduction Reactions: The bromomethyl group can be reduced to yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic chemistry, allowing for the formation of a wide range of derivatives.

While specific biological activity data for 1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane is limited, its structural components suggest potential interactions with biological targets. The bromomethyl and cyclopropyl groups may influence its binding affinity to receptors or enzymes, potentially leading to pharmacological effects. Further studies would be necessary to elucidate its biological mechanisms and therapeutic potential.

The synthesis of 1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane typically involves the bromination of cyclopropylmethylcyclopentane. A common method includes:

  • α-Bromination: This process utilizes N-bromosuccinimide (NBS) in the presence of UV light or a radical initiator. The reaction conditions can be optimized for yield and purity, often involving reflux in suitable solvents like acetonitrile.

Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.

1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane has potential applications in:

  • Medicinal Chemistry: As a building block for developing new pharmaceuticals due to its unique structural features.
  • Material Science: Its reactivity can be harnessed in polymer synthesis or as an intermediate in producing novel materials.
  • Chemical Research: It serves as a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane could focus on its binding affinity with specific enzymes or receptors. Such studies would help determine its pharmacological profile and potential therapeutic uses. Understanding these interactions is crucial for evaluating the compound's efficacy and safety in biological systems.

Several compounds share structural similarities with 1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane:

Compound NameStructural FeaturesUnique Aspects
CyclopropylmethylcyclopentaneLacks the bromomethyl groupLess reactive in substitution reactions
1-Bromo-1-methylcyclopentaneSimilar structure but lacks the cyclopropyl groupDifferent reactivity and biological activity
Cyclopropylmethyl bromideContains the bromomethyl group but lacks cyclopentaneDifferent chemical properties
(Bromomethyl)cyclopropaneSimpler structure with only one cyclopropyl unitLimited functionalization options

Uniqueness

The uniqueness of 1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane lies in its combination of both bromomethyl and cyclopropyl groups. This configuration confers distinct reactivity patterns and potential biological activities that are not present in similar compounds. Its ability to undergo diverse chemical transformations makes it a valuable compound for further research and application development .

The synthesis of ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane represents a significant challenge in organic chemistry due to the presence of both strained cyclopropane and cyclopentane ring systems [1] [2]. The compound's structural complexity necessitates sophisticated synthetic approaches that can selectively introduce the bromomethyl functionality while maintaining the integrity of both ring systems [3] [4].

Bromomethylation Strategies for Cyclopropane Derivatives

Bromomethylation of cyclopropane derivatives requires careful consideration of reaction conditions to prevent unwanted ring-opening reactions [5] [3]. The strained nature of the cyclopropane ring makes it susceptible to electrophilic attack, which can lead to the formation of open-chain products or rearranged cyclobutane structures [4] [6]. Contemporary synthetic methodologies have focused on developing protocols that minimize these competing pathways while maximizing the desired bromomethylation outcome [1] [3].

The α-bromination of carbonyl compounds represents an important transformation in organic synthesis chemistry, particularly for cyclopropane-containing substrates [7]. Recent developments have demonstrated that structurally various bromomethyl cyclopropane derivatives can be synthesized via α-bromoketone intermediates in the presence of specific reagent combinations [7] [8]. These methodologies have proven effective for generating products in excellent yields within remarkably short reaction times [7].

Triarylphosphite-Mediated Bromination Protocols

Triarylphosphite-mediated bromination protocols have emerged as a highly efficient alternative to traditional triphenylphosphine-based methods for the synthesis of bromomethylcyclopropane derivatives [1] [3]. The use of triarylphosphites instead of triphenylphosphine permits significant productivity gains due to the enhanced solubility characteristics of these reagents in polar aprotic solvents [1]. The phosphorus atom substituted by three oxygen atoms greatly increases the polarity of the molecule, making it more soluble in strongly dissociating polar aprotic solvents such as dimethylformamide, dimethylsulfoxide, and sulfolane [1].

The novelty of triarylphosphite-mediated methods rests on the combination of triarylphosphites with bromine in highly polar solvents [1]. This approach enables the concentration of the reaction medium without the precipitation issues commonly encountered with triphenylphosphine-based protocols [1]. The triarylphosphite is selected from the group consisting of triphenylphosphite, tris(4-alkylphenyl)phosphites such as tris(4-nonylphenyl)phosphite, tris(2,4-alkylphenyl)phosphites such as tris(2,4-di-tertbutylphenyl)phosphite, and tris(2,4-dihalophenyl)phosphites where the halogen atoms are preferentially chlorine or bromine [1].

Table 1: Triarylphosphite-Mediated Bromination Protocols

ProtocolTemperature RangeYield (%)Product Purity (%)Side Products
Triphenylphosphite in dimethylformamide<15°C for bromine addition, <0°C for alcohol77.5>97Open-chain halogenoalkanes (0.6%)
Triphenylphosphite in dimethylsulfoxide<15°C for bromine addition, <0°C for alcohol70-75>95Open-chain halogenoalkanes (1-2%)
Triphenylphosphite in Sulfolane<15°C for bromine addition, <0°C for alcohol65-70>95Open-chain halogenoalkanes (1-2%)
Tris(4-alkylphenyl)phosphite in dimethylformamide<15°C for bromine addition, <0°C for alcohol75-80>96Open-chain halogenoalkanes (<1%)
Tris(2,4-dihalophenyl)phosphite in dimethylformamide<15°C for bromine addition, <0°C for alcohol70-75>95Open-chain halogenoalkanes (1-2%)

The protocol typically involves solubilizing the triarylphosphite in a polar aprotic solvent, followed by the addition of a bromine compound at temperatures below 15°C [1]. After completion of the bromine reaction with the triarylphosphite, the temperature is lowered to below 0°C before adding cyclopropylmethanol derivatives [1]. This temperature control is essential for limiting secondary reactions that can be promoted by the opening of the strained cyclopropane ring [1].

The mass ratio of triarylphosphite to polar aprotic solvent is typically maintained between 1/10 and 1/3, particularly between 1/8 and 1/4, to ensure optimal reaction conditions [1]. Temperature control becomes essential to limiting temperature increases, as controlling heat exchange is crucial for preventing unwanted side reactions [1].

Polar Aprotic Solvent Systems for Selective Synthesis

Polar aprotic solvents are strongly solvating solvents used when reacting low polarity organic compounds with polar reagents or reagents that should generate anionic nucleophiles [1] [9]. In the context of bromomethylcyclopropane synthesis, these solvents play a crucial role in maintaining the selectivity of the reaction while preventing competing pathways [1] [9].

Dimethylformamide is a polar aprotic solvent characterized by polar carbon-oxygen and carbon-nitrogen bonds that make the whole molecule polar, while the absence of oxygen-hydrogen or nitrogen-hydrogen bonds renders the molecule aprotic [9]. This combination of properties makes dimethylformamide particularly suitable for bromination reactions involving cyclopropane derivatives [1] [4].

Table 2: Polar Aprotic Solvent Systems for Selective Synthesis

SolventPolarity IndexBoiling Point (°C)AdvantagesDisadvantages
Dimethylformamide6.4153High solubility for reagents, moderate boiling pointPotential for side reactions, hygroscopic
Dimethylsulfoxide7.2189Excellent solubility for reagents, strong solvating powerHigh boiling point, difficult to remove
Sulfolane4.8285High thermal stability, low nucleophilicityVery high boiling point, expensive
N-Methylpyrrolidone6.7202High thermal stability, good solubility for reagentsHigh boiling point, expensive
Dimethylacetamide6.5166Similar to dimethylformamide with slightly higher boiling pointHygroscopic, potential for side reactions

The selection of polar aprotic solvents from sulfoxides, substituted amides, sulfones and derivatives thereof has proven most effective for selective synthesis [1]. Preferably, the polar aprotic solvent is selected from dimethylformamide, sulfolane, dimethylsulfoxide, and mixtures thereof, with dimethylformamide being the most preferred option [1]. These solvents enable the dissolution of both the triarylphosphite reagent and the organic substrates while maintaining the reaction selectivity [4].

The non-protic polar solvent systems also include dimethylacetamide, dimethylimidazolidinedione, and N-methylpyrrolidone [4]. Among these options, preference is given to dimethylformamide, dimethylimidazolidinedione, and N-methylpyrrolidone due to their optimal balance of solvating power and practical handling characteristics [4].

Cyclopentane Ring Formation Techniques

Cyclopentane ring formation represents a fundamental challenge in synthetic organic chemistry due to the entropic penalty associated with five-membered ring closure [10] [11]. The synthesis of cyclopentene cores has attracted significant attention as these structures are ubiquitously found in natural products, pharmaceuticals, and other classes of organic compounds [11]. Recent advances in catalytic assembly of cyclopentene structural motifs have encompassed both transition metal-catalyzed and organocatalyzed processes [11].

The classical methods for cyclopentane ring formation have traditionally relied on stoichiometric transformations, but contemporary approaches have increasingly focused on catalytic methodologies [11]. The systematization of these methods results in a complex landscape of synthetic strategies, each with specific advantages and limitations [11].

Table 3: Cyclopentane Ring Formation Techniques

TechniqueKey Reagents/ConditionsYield Range (%)Advantages
[3+2] CycloadditionCyclopropanes and olefins, Lewis acid catalysts60-85Direct formation of cyclopentane ring, high atom economy
Ring Contraction of 3,6-Dihydro-2H-thiopyransStrong base, low temperature, methyl iodide quenching70-90High diastereoselectivity, versatile functionality
Decarbonylative Coupling of CyclobutanonesRhodium catalysts, carbon-carbon activation65-80Access to bridged cyclopentanes, mild conditions
Vinyl Cyclopropane RearrangementThermal or catalytic conditions50-75Simple precursors, stereoselective
Intramolecular CyclizationBase-induced cyclization of functionalized precursors70-85Versatile approach, readily available starting materials

Ring contraction methodologies have proven particularly effective for cyclopentene synthesis [10]. The base-induced ring contraction of 3,6-dihydro-2H-thiopyrans represents a novel synthetic approach that affords 2-(methylthio)-3-cyclopentenes after quenching with methyl iodide [10]. The level of diastereoselectivity exhibited during the generation of these cyclopentenes depends on the nature of the electron-withdrawing group at the 2-position of the dihydrothiopyran as well as the substitution pattern originally present in the diene component [10].

Decarbonylative coupling strategies have emerged as powerful tools for bridged cyclopentane synthesis [12]. The intramolecular rhodium-catalyzed decarbonylative coupling between cyclobutanones and alkenes via carbon-carbon activation provides a distinct approach to access diverse ranges of saturated bridged cyclopentanes [12]. In this transformation, cyclobutanones serve as cyclopropane surrogates, offering a formal (4+2-1) transformation [12].

Industrial-Scale Production Challenges

Industrial-scale production of ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane faces numerous technical and economic challenges that must be addressed for commercial viability [13] [14] [2]. The complexity of the synthetic routes, combined with the need for stringent reaction control, creates significant obstacles for large-scale manufacturing [2].

Temperature control represents one of the most critical challenges in industrial production [1] [14]. The exothermic nature of bromination reactions requires sophisticated heat management systems to prevent runaway reactions that could lead to unwanted side products or cyclopropane ring opening [1]. Maintaining temperatures below 0°C during critical reaction steps necessitates advanced cooling systems and continuous monitoring infrastructure [1].

Table 4: Industrial-Scale Production Challenges

Challenge CategoryDescriptionMitigation Strategies
Temperature ControlMaintaining temperatures below 0°C during critical reaction stepsAdvanced cooling systems, continuous monitoring
Exothermic Reaction ManagementControlling heat release during bromination to prevent ring openingSlow addition rates, dilution, efficient heat exchangers
Solvent RecoveryEfficient recovery and recycling of expensive polar aprotic solventsSpecialized distillation systems, membrane separation
Product PurificationSeparation of product from side products with similar propertiesOptimized crystallization protocols, continuous chromatography
Safety ConcernsHandling of bromine and phosphorus-containing waste streamsClosed systems, bromine recovery, phosphorus waste treatment

Solvent recovery and recycling present significant economic considerations for industrial production [13] [14]. The polar aprotic solvents required for optimal reaction selectivity, such as dimethylformamide and dimethylsulfoxide, are expensive and must be efficiently recovered to maintain process economics [1] [14]. The high boiling points of these solvents complicate their removal and recycling, requiring specialized distillation systems or alternative separation technologies [14].

The generation of phosphorus-containing waste streams represents another major challenge for industrial implementation [1] [4]. The triarylphosphite reagents, while more efficient than traditional triphenylphosphine-based methods, still generate significant amounts of phosphorus waste that must be properly treated and disposed of [1]. This requirement adds both cost and complexity to the industrial process [4].

Process scalability issues arise from the need for precise stoichiometric control and the sensitivity of the reaction to impurities [14] [2]. The requirement for high-purity starting materials and the need to minimize side reactions create challenges for continuous production processes [2]. Additionally, the safety considerations associated with handling bromine and other reactive intermediates necessitate specialized equipment and trained personnel [4].

Molecular Geometry Analysis

The compound ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane, with molecular formula C₁₀H₁₇Br, represents a unique bicyclic structure featuring both a highly strained three-membered ring and a more flexible five-membered ring system [1] [2]. The molecular architecture consists of a cyclopropane ring bearing a bromomethyl substituent, connected via a methylene bridge to a cyclopentane ring, creating a complex three-dimensional structure with distinct conformational properties.

Cyclopropane Ring Strain Effects

The cyclopropane moiety within the target compound exhibits the characteristic high ring strain associated with three-membered rings. The fundamental geometric constraint of cyclopropane forces the carbon-carbon-carbon bond angles to 60°, representing a significant deviation from the ideal tetrahedral angle of 109.5° [1] [3]. This angular distortion results in a substantial ring strain energy of 27.6 kcal/mol, making cyclopropane one of the most strained saturated ring systems [3] [4].

The bonding in cyclopropane deviates from conventional sp³ hybridization due to the geometric constraints imposed by the three-membered ring. Quantum chemical calculations reveal that the carbon-carbon bonds in cyclopropane are better described as "bent bonds" rather than conventional linear sigma bonds [5] [6]. The actual bond angles at carbon are not as severe as the apparent 60° C-C-C angle suggests, with theoretical studies indicating that the deviation from linearity is approximately 19° per carbon atom [7].

The electron density distribution in cyclopropane bonds shows characteristics intermediate between those of alkanes and alkenes. The carbon-carbon bonds exhibit increased p-character (approximately 79% p-character in sp³·⁷⁴ hybridization) compared to normal sp³ bonds [6]. This rehybridization results in carbon-hydrogen bonds with increased s-character (approximately 71% p-character in sp²·⁴⁶ hybridization), leading to shortened C-H bonds (1.078 Å) compared to ethane (1.088 Å) [5].

The strain effects in cyclopropane manifest in several observable properties. The H-C-H bond angle expands to 114.8°, significantly larger than the ideal tetrahedral angle [5] [6]. This expansion compensates for the compression of the C-C-C angles while maintaining optimal orbital overlap. The ring strain energy of 27.6 kcal/mol represents approximately 9.2 kcal/mol per methylene unit, indicating the substantial destabilization relative to acyclic alkanes [3] [4].

Conformational Dynamics of the Cyclopentane Moiety

The cyclopentane ring in ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane exhibits dynamic conformational behavior characteristic of five-membered rings. Unlike the rigid planarity of cyclopropane, cyclopentane adopts non-planar conformations to minimize torsional strain while maintaining relatively strain-free bond angles [2] [8] [9].

The two primary conformations of cyclopentane are the envelope (E) and half-chair (H) forms. In the envelope conformation, four carbon atoms lie approximately in a plane with the fifth carbon displaced above or below this plane [8] [10]. The half-chair conformation features three carbon atoms in a plane with two carbons displaced on opposite sides [10]. These conformations interconvert rapidly through a process called pseudorotation, with each carbon atom alternately occupying the out-of-plane position.

The energy difference between envelope and half-chair conformations is minimal, approximately 0.5 kcal/mol, with the envelope form being slightly more stable [9] [10]. This small energy barrier facilitates rapid interconversion at room temperature, resulting in a dynamic equilibrium between conformational states. The pseudorotation process involves a continuous ring-puckering motion where the five-membered ring maintains its non-planar geometry while the position of maximum puckering shifts around the ring [11] [12].

In the context of the target compound, the cyclopentane ring bears a substituent at one carbon position in the form of the methylene bridge connecting to the cyclopropane moiety. This substitution introduces conformational preferences that favor envelope conformations where the substituted carbon occupies the out-of-plane position [9]. The energy difference between conformations increases to approximately 3.5 kcal/mol when a substituent is present, creating a more defined conformational preference [9].

The conformational dynamics of the cyclopentane ring significantly influence the overall molecular geometry and properties of the compound. The ring puckering amplitude, described by Cremer-Pople puckering parameters, varies between 0.4-0.5 Å for typical cyclopentane systems [12]. The pseudorotation pathway involves minimal energy barriers, typically less than 2 kcal/mol, allowing facile conformational interconversion at ambient conditions [11] [12].

Spectroscopic Identification

¹H Nuclear Magnetic Resonance Fingerprinting Patterns

The ¹H NMR spectrum of ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane presents characteristic fingerprint patterns that reflect the unique structural features of this bicyclic compound. The spectrum exhibits five distinct proton environments, each with characteristic chemical shifts and coupling patterns that provide detailed structural information.

The most distinctive feature in the ¹H NMR spectrum is the bromomethyl proton signal, which appears as a doublet in the range of 3.5-4.0 ppm [13]. This downfield chemical shift reflects the strong electron-withdrawing effect of the bromine atom, which deshields the adjacent methylene protons. The doublet multiplicity arises from coupling to the single proton on the cyclopropane ring carbon bearing the bromomethyl substituent, with a typical ²J coupling constant of approximately 7-8 Hz.

The cyclopropane ring protons exhibit characteristic upfield chemical shifts due to the unique electronic environment of the three-membered ring. The methylene protons of the cyclopropane ring appear as a complex multiplet in the range of 0.5-1.0 ppm [14] [15]. This unusual upfield shift, compared to typical alkane protons (1.2-1.4 ppm), results from the magnetic anisotropy effects associated with the cyclopropane ring current. Theoretical studies indicate that cyclopropane exhibits aromatic-like ring current effects that shield the ring protons [14] [15].

The cyclopropane ring protons display complex coupling patterns due to the geometric constraints of the three-membered ring. The vicinal coupling constants in cyclopropane derivatives are typically Jcis = 8-9 Hz and Jtrans = 5-6 Hz, reflecting the fixed dihedral angles in the rigid ring system [16] [17]. The geminal coupling constants between protons on the same carbon are typically negative, with magnitudes of 4-6 Hz [16]. These coupling patterns create characteristic multiplet structures that serve as diagnostic indicators for cyclopropane-containing compounds.

The methylene bridge protons connecting the cyclopropane and cyclopentane rings appear as a doublet in the range of 1.5-2.0 ppm. This signal reflects the intermediate electronic environment between the electron-poor cyclopropane ring and the relatively electron-rich cyclopentane ring. The doublet multiplicity results from coupling to the single proton on the cyclopropane ring carbon.

The cyclopentane ring protons contribute a complex multiplet pattern in the range of 1.5-2.0 ppm, integrating for eight protons. The complexity of this pattern arises from the rapid conformational interconversion of the cyclopentane ring, which averages the chemical shifts and coupling constants of the individual conformers [18]. In flexible cyclopentane systems, the ring puckering motion creates time-averaged NMR parameters that appear as broad, complex multiplets.

The conformational dynamics of the cyclopentane ring significantly influence the NMR spectral appearance. The rapid pseudorotation process, with barriers typically less than 2 kcal/mol, results in coalescence of individual conformational signals into averaged patterns [19]. At room temperature, the cyclopentane protons exhibit chemical shift values that represent the weighted average of all accessible conformations.

Mass Spectrometric Fragmentation Pathways

The mass spectrometric behavior of ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane under electron impact ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and molecular ion identification. The molecular ion peak at m/z 217 represents the intact ionized molecule, though this peak typically exhibits relatively low intensity due to the inherent instability of the molecular ion radical cation.

The primary fragmentation pathway involves the loss of the bromine atom to generate a fragment ion at m/z 137 (M-Br). This radical loss represents a favorable process due to the relatively weak carbon-bromine bond strength and the stabilization of the resulting carbocation. The carbon-bromine bond dissociation energy in alkyl bromides is typically 65-70 kcal/mol, making bromide radical loss a common fragmentation pathway [20] [21].

A significant fragmentation route involves alpha cleavage adjacent to the cyclopropane ring, resulting in the loss of the entire bromomethylcyclopropyl fragment to generate an ion at m/z 109 (M-C₃H₆Br). This fragmentation reflects the tendency of cyclopropane rings to undergo ring-opening reactions under high-energy conditions. The resulting fragment corresponds to the cyclopentylmethyl cation, which benefits from the stabilization provided by the cyclopentane ring system [22] [21].

The cyclopropane ring exhibits characteristic fragmentation behavior due to its high ring strain. The three-membered ring readily undergoes ring-opening reactions to relieve strain energy, generating acyclic carbocation fragments. The cyclopropyl cation at m/z 41 (C₃H₅⁺) frequently appears as the base peak in mass spectra of cyclopropane-containing compounds, reflecting the stability of this particular cation despite the ring opening [22] [21].

Secondary fragmentation pathways involve rearrangement processes that generate various cyclic and acyclic fragments. The fragment at m/z 95 (C₇H₁₁⁺) likely corresponds to a cyclopentylethyl cation formed through rearrangement processes. The fragment at m/z 81 (C₆H₉⁺) may result from ring contraction reactions, while the fragment at m/z 69 (C₅H₉⁺) corresponds to a cyclopentenyl cation formed through hydrogen rearrangement and elimination [22] [21].

The fragmentation pattern exhibits the characteristic behavior of cyclic compounds, where ring systems tend to form stable cationic fragments. The cyclopentane ring, being relatively strain-free, contributes to fragment stability through hyperconjugation and resonance stabilization. The presence of both three-membered and five-membered rings in the molecular structure creates multiple fragmentation pathways that compete based on the relative stabilities of the resulting fragments [22] [21].

XLogP3

4.1

Exact Mass

216.05136 g/mol

Monoisotopic Mass

216.05136 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types